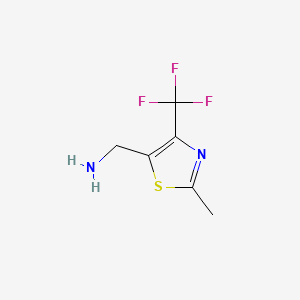

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine

Description

Properties

IUPAC Name |

[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N2S/c1-3-11-5(6(7,8)9)4(2-10)12-3/h2,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBCFZNSHHHITQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)CN)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693371 |

Source

|

| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1283720-60-4 |

Source

|

| Record name | 1-[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for the preparation of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a key building block in pharmaceutical and agrochemical research. The synthesis commences with the construction of the central thiazole ring, followed by functional group manipulations to yield the target primary amine. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols, quantitative data, and process visualizations to facilitate replication and further investigation.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that begins with the formation of a key intermediate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. This intermediate is then converted to the corresponding carboxamide, which is subsequently reduced to the target methanamine. The overall synthetic scheme is depicted below.

Figure 1: Overall synthetic pathway for this compound.

Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid

The synthesis of the key carboxylic acid intermediate can be achieved through two primary routes, differing in the initial halogenation step of ethyl trifluoroacetoacetate. Both a chlorination and a bromination pathway have been reported in the patent literature.

Route 1: Chlorination Pathway

This route involves the chlorination of ethyl trifluoroacetoacetate with sulfuryl chloride, followed by a one-pot cyclization and hydrolysis.

An In-depth Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is a fluorinated heterocyclic amine with potential applications in medicinal chemistry and drug discovery. Its structural motifs, including the thiazole ring and the trifluoromethyl group, are prevalent in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed plausible synthesis pathway, and an outline for the in silico prediction of biological activities of this compound. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Physicochemical Properties

A comprehensive summary of the known and predicted physicochemical properties of this compound and its key precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, is provided below. The data for the target compound are largely predicted due to the limited availability of experimental values in the public domain.

Table 1: Physicochemical Properties

| Property | This compound | 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid |

| IUPAC Name | [2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine | 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

| CAS Number | 1283720-60-4[1] | 117724-63-7 |

| Molecular Formula | C₆H₇F₃N₂S | C₆H₄F₃NO₂S |

| Molecular Weight | 196.2 g/mol [1] | 211.16 g/mol [2] |

| Physical Form | Solid[1] | Light yellow solid or powder to crystal[2] |

| Melting Point | Not available | 186-187 °C[2] |

| Boiling Point | 162.9 ± 40.0 °C (Predicted) | 285.5 ± 40.0 °C (Predicted)[2] |

| Solubility | Not available | Soluble in Methanol[2] |

| pKa | 7.74 ± 0.29 (Predicted) | 2.59 ± 0.10 (Predicted) |

| logP | Not available | 1.85 (Predicted) |

| InChI Key | OHBCFZNSHHHITQ-UHFFFAOYSA-N[1] | REKJPVUFKQYMHW-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

A plausible and detailed multi-step synthesis of this compound is outlined below, commencing from the commercially available precursor, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid.

Plausible two-step synthesis of the target amine from its carboxylic acid precursor.

Step 1: Synthesis of 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide

This step involves the conversion of the carboxylic acid to its corresponding amide via an acyl chloride intermediate.

Materials:

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous ammonia (NH₃)

-

Ice bath

-

Standard glassware for organic synthesis under inert atmosphere

Experimental Protocol:

-

Acyl Chloride Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, or until the reaction is complete (monitored by TLC or disappearance of the starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride. This intermediate is often used in the next step without further purification.

-

Amidation: Cool the crude acyl chloride in an ice bath and slowly add a concentrated aqueous solution of ammonia (excess) with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

The resulting solid precipitate, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide, is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound

This final step involves the reduction of the amide to the target primary amine using a strong reducing agent.

Materials:

-

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Water

-

15% aqueous Sodium hydroxide (NaOH)

-

Standard glassware for organic synthesis under inert atmosphere

Experimental Protocol:

-

Reduction: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0-3.0 eq) in anhydrous THF.

-

To this stirred suspension, add a solution of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

-

Workup: After the reaction is complete, cool the flask in an ice bath. Cautiously and sequentially add water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where 'x' is the number of grams of LiAlH₄ used.

-

Stir the resulting granular precipitate at room temperature for 30 minutes.

-

Filter the solid and wash it thoroughly with THF.

-

Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Predicted Biological Activity and In Silico Analysis

While no specific experimental biological activity data for this compound has been reported, the thiazole moiety is a well-established pharmacophore present in numerous FDA-approved drugs with a wide range of activities. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity. Therefore, in silico methods can be employed to predict potential biological targets and ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Conceptual workflow for the in silico analysis of the target compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[3] A general protocol for developing a QSAR model for a novel compound like this compound would involve:

-

Data Set Collection: Curate a dataset of structurally similar thiazole derivatives with known biological activities against a specific target.

-

Descriptor Calculation: Calculate a variety of molecular descriptors (e.g., topological, electronic, steric) for all compounds in the dataset, including the target molecule.

-

Model Building: Utilize statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with the biological activity.

-

Model Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external validation sets.

-

Activity Prediction: Use the validated QSAR model to predict the biological activity of this compound.

ADME/Tox Prediction

In silico ADME/Tox prediction is a crucial step in early-stage drug discovery to identify potential liabilities.[4] Several web-based tools and software packages can be used for this purpose.

Protocol for In Silico ADME/Tox Prediction:

-

Input: The chemical structure of this compound is provided as a SMILES string or in SDF format.

-

Prediction Servers: Utilize freely available web servers such as SwissADME and pkCSM.[4]

-

Parameter Analysis: Analyze the predicted parameters, which may include:

-

Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability, and P-glycoprotein substrate/inhibitor status.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate profile.

-

Excretion: Total clearance and renal OCT2 substrate status.

-

Toxicity: AMES mutagenicity, hERG inhibition, hepatotoxicity, and skin sensitization.

-

-

Drug-Likeness Evaluation: Assess the compound's adherence to established drug-likeness rules (e.g., Lipinski's rule of five).

Safety Information

Based on available safety data for this compound, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers in the field of drug discovery. While experimental data for this specific compound is limited, the provided physicochemical predictions, a detailed plausible synthesis protocol, and an outline for in silico biological activity assessment offer a solid starting point for further investigation. The structural features of this molecule suggest it is a promising scaffold for the development of novel therapeutic agents, and the methodologies described herein can guide its future exploration.

References

An In-depth Technical Guide to (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine (CAS Number: 1283720-60-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, identified by CAS number 1283720-60-4. The document details its physicochemical properties, a proposed synthetic route based on available literature for its precursors, and an analysis of the biological activities of structurally related compounds.

Core Compound Characterization

This compound is a substituted thiazole derivative. The presence of a trifluoromethyl group and a primary amine function suggests its potential as a scaffold in medicinal chemistry and drug discovery.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1283720-60-4 | Vendor Data |

| Molecular Formula | C₆H₇F₃N₂S | Vendor Data |

| Molecular Weight | 196.19 g/mol | Vendor Data |

| IUPAC Name | (2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)methanamine | Vendor Data |

| Physical Form | Solid | Synthonix Corporation[1] |

| Purity | Typically ≥95% | Synthonix Corporation[1] |

| Predicted Boiling Point | 214.8±35.0 °C | ChemicalBook[2] |

| Predicted Density | 1.382±0.06 g/cm³ | ChemicalBook[2] |

| Storage Temperature | Freezer | Synthonix Corporation[1] |

Synthesis and Experimental Protocols

Synthesis of the Key Intermediate: 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid

The synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has been described to proceed in three main steps starting from ethyl trifluoroacetoacetate.

Experimental Protocol:

-

Step 1: Chlorination of Ethyl Trifluoroacetoacetate. Ethyl trifluoroacetoacetate is chlorinated using sulfuryl chloride to yield ethyl 2-chloro-4,4,4-trifluoroacetoacetate.

-

Step 2: Cyclization with Thioacetamide. The resulting chlorinated intermediate is then cyclized with thioacetamide in a suitable solvent such as absolute ethanol to form ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate.

-

Step 3: Hydrolysis. The final step involves the hydrolysis of the ethyl ester to the carboxylic acid, for example, by using sodium hydroxide followed by acidification.

This multi-step synthesis can be performed as a one-pot reaction, with reported overall yields exceeding 90%.

Proposed Synthesis of this compound

The conversion of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid to the target amine can be achieved through standard organic chemistry transformations, likely proceeding through an amide or nitrile intermediate.

Proposed Experimental Workflow:

-

Amide Formation: The carboxylic acid can be converted to the corresponding primary amide, 2-methyl-4-(trifluoromethyl)thiazole-5-carboxamide, using standard amide coupling reagents (e.g., DCC, EDC) or via an acid chloride intermediate.

-

Reduction of the Amide: The resulting amide can then be reduced to the primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF).

-

Alternative Route via Nitrile: Alternatively, the amide can be dehydrated to the corresponding nitrile, 2-methyl-4-(trifluoromethyl)thiazole-5-carbonitrile. Subsequent reduction of the nitrile with a reducing agent like LiAlH₄ or through catalytic hydrogenation would also yield the target amine.

Biological Activity and Potential Applications

Direct biological activity data for this compound is not currently available in published literature. However, research on structurally similar compounds, specifically 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives, provides insights into the potential biological profile of this class of molecules.

A study on novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives revealed significant fungicidal and insecticidal activities.[3]

Table 2: Biological Activity of Structurally Related 2-Methyl-4-trifluoromethylthiazole-5-carboxamide Derivatives[3]

| Compound ID | Target Organism | Activity | Concentration |

| Compound 1 | Phytophthora infestans (Tomato Late Blight) | 90% control | 375 g ai/ha |

| Compound 2F | Empoasca fabae (Potato Leafhopper) | 80% control | 600 g ai/ha |

| Compound 2H | Empoasca fabae (Potato Leafhopper) | 100% control | 600 g ai/ha |

These findings suggest that the 2-methyl-4-(trifluoromethyl)thiazole scaffold may be a promising pharmacophore for the development of new agrochemicals. The broader class of thiazole derivatives is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, further highlighting the potential of this compound in drug discovery programs.

Due to the absence of specific studies on the mechanism of action of this compound or its close analogs, no signaling pathway diagrams can be provided at this time. Further research is required to elucidate its biological targets and mode of action.

Conclusion

This compound is a fluorinated thiazole derivative with potential for applications in agrochemical and pharmaceutical research. While specific biological data for this compound is lacking, the demonstrated activity of its close structural analogs suggests that it may possess valuable fungicidal and insecticidal properties. The synthetic route to this compound is accessible through well-established chemical transformations from commercially available starting materials. Further investigation into the biological activity and mechanism of action of this specific compound is warranted to fully explore its therapeutic or agrochemical potential.

References

The Multifaceted Biological Activities of Trifluoromethylthiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of the trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of bioactive molecules. The unique electronic and lipophilic nature of the CF3 group can significantly improve metabolic stability, membrane permeability, and binding affinity to biological targets. When coupled with the versatile thiazole ring, a privileged structure in numerous pharmaceuticals, the resulting trifluoromethylthiazole derivatives exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Data Presentation: A Quantitative Overview of Biological Activities

The following tables summarize the reported quantitative data for the biological activities of various trifluoromethylthiazole derivatives.

Table 1: Anticancer Activity of Trifluoromethylthiazole Derivatives

| Compound ID/Series | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| Thiazolo[4,5-d]pyrimidines | ||||

| 3b | A375 (Melanoma) | MTT | 25.4 | |

| C32 (Melanoma) | MTT | 24.4 | ||

| DU145 (Prostate) | MTT | 33.5 | ||

| N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas | ||||

| 8c | PC-3 (Prostate) | NCI-60 | logGI50 = -7.10 | |

| 9c | SNB-75 (CNS) | NCI-60 | logGI50 = -5.84 | |

| 9b | UO-31 (Renal) | NCI-60 | logGI50 = -5.66 | |

| SR (Leukemia) | NCI-60 | logGI50 = -5.44 | ||

| PI3K/mTOR Dual Inhibitors | ||||

| 3b | HL-60(TB) (Leukemia) | MTT | - | [1] |

| 3e | HL-60(TB) (Leukemia) | MTT | - | [1] |

| Bis-Thiazole Derivatives | ||||

| 5c | Hela (Cervical) | MTT | 0.0006 | [2] |

| 5f | KF-28 (Ovarian) | MTT | 0.006 | [2] |

Table 2: Antimicrobial Activity of Trifluoromethylthiazole Derivatives

| Compound ID/Series | Microbial Strain | Assay Type | MIC (µg/mL) / EC50 (µg/mL) | Reference |

| Phenylthiazole-1,3,4-thiadiazole thione | ||||

| 5k | Ralstonia solanacearum | Broth Microdilution | EC50 = 2.23 | [3] |

| 5b | Sclerotinia sclerotiorum | Mycelial Growth Rate | EC50 = 0.51 | [3] |

| Isothiazole–thiazole derivatives | ||||

| 6u | Pseudoperonospora cubensis | in vivo | EC50 = 0.046 | [4] |

| Phytophthora infestans | in vivo | EC50 = 0.20 | [4] | |

| 6b | Sclerotinia sclerotiorum | Mycelial Growth Rate | EC50 = 0.22 | [4] |

| 6c | Sclerotinia sclerotiorum | Mycelial Growth Rate | EC50 = 0.53 | [4] |

| 2-methyl-4-trifluoromethylthiazole-5-carboxamides | ||||

| Compound 1 | Tomato late blight | Greenhouse | 90% control @ 375g ai/ha | [5] |

Table 3: Enzyme Inhibitory Activity of Trifluoromethylthiazole Derivatives

| Compound ID/Series | Target Enzyme | Assay Type | IC50 (µM) | Reference |

| PI3K/mTOR Dual Inhibitors | ||||

| 3b | PI3Kα | Biochemical Assay | Potent (similar to alpelisib) | [1] |

| mTOR | Biochemical Assay | Moderate | [1] | |

| 3e | PI3Kα | Biochemical Assay | Moderate | [1] |

| mTOR | Biochemical Assay | Weaker | [1] |

Table 4: Agricultural Activities of Trifluoromethylthiazole Derivatives

| Compound ID/Series | Target Organism | Activity Type | LC50 / EC50 / % Control | Reference |

| N-pyridylpyrazole thiazole derivatives | ||||

| 7g | Plutella xylostella | Insecticidal | LC50 = 5.32 mg/L | [6] |

| Spodoptera exigua | Insecticidal | LC50 = 6.75 mg/L | [6] | |

| Spodoptera frugiperda | Insecticidal | LC50 = 7.64 mg/L | [6] | |

| 2-methyl-4-trifluoromethylthiazole-5-carboxamides | ||||

| 2F | Potato leafhopper | Insecticidal | 80% control @ 600g ai/ha | [5] |

| 2H | Potato leafhopper | Insecticidal | 100% control @ 600g ai/ha | [5] |

| Amide derivatives containing thiazole | ||||

| Series 5 | Echinochloa crus-galli | Herbicidal | Moderate activity @ 100 mg/L | [7] |

| Amaranthus ascedense | Herbicidal | Moderate activity @ 100 mg/L | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anticancer Activity: MTT Cell Viability Assay

This protocol is a standard method to assess the cytotoxic effects of compounds on cancer cell lines.

a. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

b. Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Trifluoromethylthiazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

c. Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the trifluoromethylthiazole derivative in complete medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.

b. Materials:

-

Microbial strain (bacteria or fungi)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Trifluoromethylthiazole derivative stock solution (in DMSO)

-

Sterile 96-well U-bottom microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

c. Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. For fungi, a spore or yeast suspension is prepared and adjusted to a specific concentration.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the trifluoromethylthiazole derivative in the appropriate broth. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized microbial suspension to each well, resulting in a final volume of 100 µL and the desired final inoculum concentration.

-

Controls: Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 28-35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition: COX Inhibition Assay

This protocol describes a method to screen for inhibitors of cyclooxygenase (COX) enzymes.

a. Principle: The assay measures the peroxidase activity of COX. The enzyme catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically. The presence of an inhibitor will reduce the rate of this reaction.

b. Materials:

-

COX-1 or COX-2 enzyme

-

Assay buffer (e.g., Tris-HCl)

-

Heme cofactor

-

Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Arachidonic acid

-

Trifluoromethylthiazole derivative stock solution (in DMSO)

-

96-well plate

-

Microplate reader

c. Protocol:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, chromogenic substrate, and arachidonic acid in the assay buffer.

-

Inhibitor Addition: Add the trifluoromethylthiazole derivative at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (a known COX inhibitor).

-

Enzyme Reaction: Add the enzyme, heme, and chromogenic substrate to the wells and pre-incubate for a short period.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid to all wells.

-

Absorbance Measurement: Immediately measure the absorbance kinetically at the appropriate wavelength (e.g., 590 nm for TMPD) for a set period.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathways in Cancer

Trifluoromethylthiazole derivatives have been shown to exert their anticancer effects through the modulation of several key signaling pathways that are often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Some thiazole derivatives have been identified as dual inhibitors of PI3K and mTOR.[1]

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by trifluoromethylthiazole derivatives.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that transmits signals from cell surface receptors to the DNA in the nucleus, leading to changes in gene expression and ultimately controlling cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a hallmark of many cancers.

Caption: The MAPK/ERK signaling pathway, a potential target for anticancer trifluoromethylthiazoles.

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Cancer cells often develop mechanisms to evade apoptosis, leading to uncontrolled proliferation. Many anticancer agents, including some thiazole derivatives, exert their effects by inducing apoptosis.[2][8]

Caption: Intrinsic apoptosis pathway induced by trifluoromethylthiazole derivatives.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for screening novel trifluoromethylthiazole derivatives for their anticancer activity.

Caption: General workflow for the screening and evaluation of novel anticancer compounds.

Understanding the structure-activity relationship is crucial for the rational design of more potent and selective drug candidates.

Caption: Logical workflow for conducting structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

Trifluoromethylthiazole derivatives represent a promising class of compounds with a diverse range of biological activities. Their potent anticancer, antimicrobial, and enzyme-inhibitory effects, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, make them attractive candidates for further drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers in the field.

Future research should focus on elucidating the precise molecular mechanisms of action, particularly the specific signaling pathways modulated by these compounds. Comprehensive structure-activity relationship studies, aided by computational modeling, will be instrumental in the rational design of next-generation trifluoromethylthiazole derivatives with enhanced potency, selectivity, and improved safety profiles. Furthermore, exploring the therapeutic potential of these compounds in other disease areas, such as inflammatory and neurodegenerative disorders, could open up new avenues for their clinical application. The continued investigation of this versatile chemical scaffold holds great promise for the development of novel and effective therapeutic agents.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 3. Design, Synthesis, Antibacterial, and Antifungal Evaluation of Phenylthiazole Derivatives Containing a 1,3,4-Thiadiazole Thione Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. laccei.org [laccei.org]

- 6. mdpi.com [mdpi.com]

- 7. asianpubs.org [asianpubs.org]

- 8. Synthesis, docking study, and in vitro anticancer evaluation of new flufenamic acid derivatives [pharmacia.pensoft.net]

An In-depth Technical Guide on the (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine Core: Synthesis, Inferred Mechanism of Action, and Biological Context

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a compound for which direct public data is scarce. By examining its synthetic precursors and structurally related compounds, particularly the agricultural fungicide thifluzamide, we can infer its likely mechanism of action and biological significance. This document outlines the synthesis of its parent compound, a proposed synthetic route to the target molecule, the well-established mechanism of action of related succinate dehydrogenase inhibitors, and the broader antimicrobial context of thiazole derivatives.

Synthetic Pathways

Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

The synthesis of 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is well-documented and typically involves a multi-step process. One common method starts with ethyl trifluoroacetoacetate. The process can be summarized as follows:

-

Chlorination: Ethyl trifluoroacetoacetate is chlorinated, often using sulfuryl chloride, to yield ethyl 2-chloro-4,4,4-trifluoro-3-oxobutanoate.[1]

-

Cyclization: The resulting chlorinated intermediate is then cyclized with thioacetamide. This reaction forms the thiazole ring, producing ethyl 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate.[1]

-

Hydrolysis: The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved by treatment with a base like sodium hydroxide followed by acidification.[2][3]

Experimental Protocol: Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

-

Materials: Ethyl trifluoroacetoacetate, sulfuryl chloride, thioacetamide, sodium hydroxide, hydrochloric acid, and appropriate solvents (e.g., ethanol, water).

-

Step 1: Chlorination: To a solution of ethyl trifluoroacetoacetate, add sulfuryl chloride dropwise at a controlled temperature. Monitor the reaction by suitable analytical methods (e.g., GC-MS or TLC) until completion.

-

Step 2: Cyclization: The crude chlorinated product is reacted with thioacetamide in a suitable solvent such as ethanol. The reaction mixture is typically heated to facilitate the cyclization.

-

Step 3: Hydrolysis: To the solution containing the ethyl ester, an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux for a specified period to ensure complete hydrolysis. After cooling, the solution is acidified with hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed, and dried.[3]

Proposed Synthesis of this compound

A plausible synthetic route to obtain the target methanamine from the carboxylic acid would involve the following steps, as illustrated in the diagram below:

-

Amide Formation: The carboxylic acid is first converted to an amide. This can be achieved through various standard peptide coupling reactions or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia.

-

Reduction: The resulting amide is then reduced to the primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

Inferred Mechanism of Action

While there is no direct information on the mechanism of action for this compound, the biological activity of its close structural relative, thifluzamide, provides a strong basis for inference. Thifluzamide is a potent fungicide that acts by inhibiting succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi.[4][5][6]

This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.[4][7] It is highly probable that this compound, if biologically active, would exhibit a similar mode of action, targeting cellular respiration.

Biological Context and Potential Applications

Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[8][9][10][11][12] The presence of a trifluoromethyl group can often enhance the biological activity and metabolic stability of a molecule.[13][14]

Given this context, this compound and its derivatives are promising candidates for screening as antimicrobial agents. The primary amine group also provides a reactive handle for further chemical modification to explore a wider range of biological targets.

Quantitative Data

As there is no publicly available data for this compound, the following table summarizes the known data for the related fungicide, thifluzamide, for contextual understanding.

| Compound | Target Organism | Assay Type | Metric | Value | Reference |

| Thifluzamide | Rhizoctonia solani | In vitro | EC₅₀ | 0.02 µg/mL | [15] |

| Thifluzamide | Various fungal pathogens | Field Trials | Efficacy | High | [4][5][6] |

General Experimental Workflow for Antimicrobial Screening

The following diagram outlines a general workflow for screening the antimicrobial activity of a novel compound like this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

-

Materials: Test compound, microbial cultures (bacterial or fungal strains), appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), sterile 96-well microplates, incubator.

-

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

References

- 1. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 2. 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID | 117724-63-7 [chemicalbook.com]

- 3. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Efficacy and Application of Thifluzamide as a Modern Fungicide Solution [cnagrochem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Fungicide Thifluzamide - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 7. peptechbio.com [peptechbio.com]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Potential Therapeutic Targets of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine: A Technical Guide

Disclaimer: Direct experimental data on the biological activity of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine is not extensively available in public literature. This guide synthesizes information from closely related analogues and the broader class of 2,4,5-trisubstituted thiazoles to infer potential therapeutic targets and applications. The information presented is intended for research and drug development professionals and should be considered hypothetical until validated by direct experimentation.

The 2,4,5-trisubstituted thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1] Derivatives of this heterocyclic system have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. The specific substitutions of a methyl group at the 2-position, a trifluoromethyl group at the 4-position, and a methanamine group at the 5-position suggest that this compound could be a promising candidate for further investigation in several therapeutic areas.

Potential Therapeutic Areas and Inferred Targets

Based on the biological activities of structurally similar compounds, the primary therapeutic areas of interest for this compound are oncology and infectious diseases.

Oncology

The thiazole ring is a key component of several approved and investigational anticancer agents. The 2-aminothiazole moiety, in particular, has been identified as a novel kinase inhibitor template.[2] This suggests that this compound may function as an inhibitor of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis.

Potential Kinase Targets:

-

Src Family Kinases (SFKs): The 2-aminothiazole core is the foundation of the potent pan-Src kinase inhibitor Dasatinib.[2] SFKs are non-receptor tyrosine kinases that play a crucial role in cell growth, differentiation, and survival. Their aberrant activation is implicated in various solid tumors.

-

Epidermal Growth Factor Receptor (EGFR): Thiazole derivatives have been explored as inhibitors of EGFR, a receptor tyrosine kinase whose overexpression and mutations are common in non-small cell lung cancer and other malignancies.[3]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated strategy in cancer therapy. Thiazole-containing compounds have demonstrated anti-angiogenic properties, potentially through VEGFR-2 inhibition.[4]

-

Other Tyrosine Kinases: The broader class of thiazole derivatives has been associated with the inhibition of other kinases such as Abl and those involved in the PI3K/mTOR pathway, which are central to cell growth and proliferation.[2][5]

Infectious Diseases

Derivatives of 2-methyl-4-(trifluoromethyl)thiazole have demonstrated notable activity against fungal and insect pests. This suggests that this compound could possess antifungal or antibacterial properties.

Potential Antimicrobial Targets:

-

Fungal Cell Wall or Membrane Synthesis: The fungicidal activity of closely related 2-methyl-4-trifluoromethylthiazole-5-carboxamides suggests a potential mechanism involving the disruption of essential fungal cellular processes.[1] The fungicide Thifluzamide, which contains a similar core structure, acts by inhibiting succinate dehydrogenase in the mitochondrial respiratory chain.

-

Bacterial Enzymes: The thiazole scaffold is present in some antibiotics and has been investigated for its activity against various bacterial strains.[1] Potential targets could include essential bacterial enzymes involved in metabolism or cell wall synthesis.

Data on Structurally Related Compounds

Direct quantitative data for the title compound is unavailable. The table below summarizes the reported biological activities of closely related analogues.

| Compound Name | Structure | Biological Activity | Quantitative Data | Reference |

| 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives | Fungicidal (Tomato late blight) | 90% control at 375g ai/ha | [1] | |

| Insecticidal (Potato leafhopper) | 80-100% control at 600g ai/ha | [1] | ||

| 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Derivatives | Anticancer (A-549, Bel7402, HCT-8 cell lines) | 48% inhibition (for a 4-chloro-2-methylphenyl amido substituted derivative) | [1] | |

| Thiazolo[4,5-d]pyrimidine Derivatives | Anticancer (Various human cancer cell lines) | Growth inhibition reported | [6][7] | |

| N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib) | Pan-Src Kinase Inhibitor | Nanomolar to subnanomolar potency | [2] |

Experimental Protocols

The following are generalized protocols that could be adapted for the synthesis and biological evaluation of this compound.

Hypothetical Synthesis

The synthesis of this compound could potentially be achieved from the corresponding carboxylic acid or carboxylate, which has documented synthetic routes.[8][9]

-

Synthesis of 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid: This can be prepared from ethyl trifluoroacetoacetate through chlorination, cyclization with thioacetamide, and subsequent hydrolysis.[8]

-

Amide Formation: The carboxylic acid can be converted to an amide through standard coupling reactions (e.g., using a coupling agent like HATU or by forming an acid chloride followed by reaction with ammonia).

-

Reduction of Amide: The resulting amide can be reduced to the primary amine, this compound, using a reducing agent such as lithium aluminum hydride (LiAlH4) or borane (BH3).

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a generic method to assess the inhibitory activity of the compound against a panel of protein kinases.

-

Reagents: Kinase enzyme, substrate peptide (often biotinylated), ATP, kinase buffer, and the test compound. For detection, a labeled antibody (e.g., europium-labeled anti-phospho-substrate antibody) and a labeled streptavidin (e.g., allophycocyanin-labeled) are used for TR-FRET based assays.

-

Procedure: a. Serially dilute the test compound in DMSO and add to a microplate. b. Add the kinase, substrate, and ATP solution to initiate the reaction. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a solution containing EDTA. e. Add the detection reagents and incubate to allow for binding. f. Read the plate on a suitable plate reader (e.g., a TR-FRET reader).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Anticancer Cell Proliferation Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

-

Cell Culture: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Visualizations

Caption: Hypothetical synthesis workflow.

Caption: Postulated anticancer signaling pathway.

Caption: General experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. mdpi.com [mdpi.com]

- 5. mTOR kinase Inhibitor 2 | 1021917-65-6 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid - Google Patents [patents.google.com]

- 9. 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine Interactions: A Technical Guide

Abstract: The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] This technical guide provides a comprehensive framework for the in silico modeling of interactions involving (2-Methyl-4-(trifluoromethyl)thiazol-5-yl)methanamine, a representative thiazole derivative. While extensive experimental data for this specific molecule is not publicly available, this document outlines a robust, hypothetical workflow for investigating its potential interactions with protein targets, a critical step in modern drug discovery.[5] The methodologies detailed herein, from molecular docking to molecular dynamics and binding free energy calculations, are grounded in established computational chemistry protocols and are broadly applicable to the study of small molecule-protein interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic potential of novel chemical entities.

Introduction to this compound and its Therapeutic Potential

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery, present in a variety of FDA-approved drugs.[2][4] Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The specific molecule, this compound, possesses key pharmacophoric features: a central thiazole ring, a methyl group, a trifluoromethyl group, and a methanamine substituent. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methanamine group can act as a hydrogen bond donor and acceptor, crucial for molecular recognition at a protein binding site.

Given the prevalence of thiazole derivatives as kinase inhibitors in oncology, this guide will use a hypothetical interaction with a protein kinase, such as Epidermal Growth Factor Receptor (EGFR), as a case study to illustrate the in silico modeling workflow.[6][7]

Proposed In Silico Modeling Workflow

A multi-step computational approach is proposed to elucidate the binding mechanism and affinity of this compound with a putative protein target. This workflow is designed to provide a comprehensive understanding of the molecular interactions, from initial binding pose prediction to the dynamics and energetics of the protein-ligand complex.

Experimental Protocols

Target and Ligand Preparation

3.1.1. Protein Target Preparation

-

Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., EGFR kinase domain) from the Protein Data Bank (PDB).

-

Pre-processing: Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site of interest.

-

Protonation and Chain Repair: Add hydrogen atoms appropriate for a physiological pH of 7.4. Check for and repair any missing residues or loops in the protein structure using tools like MODELLER or SWISS-MODEL.

-

Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes.

3.1.2. Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or MarvinSketch.

-

Energy Minimization: Perform a geometry optimization of the ligand using a suitable force field (e.g., MMFF94).

-

Charge Assignment: Assign partial atomic charges to the ligand atoms.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[5] This protocol utilizes AutoDock Vina.[8][9][10][11]

-

Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The dimensions of the grid box should be sufficient to allow for translational and rotational sampling of the ligand.

-

Docking Execution: Run the docking simulation using the prepared protein and ligand files and the defined grid box. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[5]

-

Pose Analysis: Analyze the resulting docking poses based on their predicted binding affinities (in kcal/mol) and clustering. The pose with the lowest binding energy is typically considered the most favorable.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.[12] This protocol outlines a typical workflow using GROMACS.[13][14][15][16]

-

System Preparation: Place the docked protein-ligand complex in a simulation box of appropriate geometry (e.g., cubic or dodecahedron).

-

Solvation: Solvate the system with a chosen water model (e.g., TIP3P).

-

Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

-

Energy Minimization: Perform a steepest descent energy minimization of the entire system to remove steric clashes.

-

Equilibration: Perform a two-phase equilibration:

-

NVT (Canonical Ensemble): Equilibrate the system at a constant number of particles, volume, and temperature to stabilize the temperature.

-

NPT (Isothermal-Isobaric Ensemble): Equilibrate the system at a constant number of particles, pressure, and temperature to stabilize the pressure and density.

-

-

Production MD: Run the production MD simulation for a desired length of time (e.g., 100 ns) to generate trajectories for analysis.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are used to estimate the binding free energy of the protein-ligand complex from the MD simulation trajectories.[17][18][19][20][21]

-

Trajectory Extraction: Extract snapshots from the production MD trajectory at regular intervals.

-

Calculation: For each snapshot, calculate the binding free energy using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand) Where each G term is the sum of the molecular mechanics energy, the polar solvation energy, and the nonpolar solvation energy.

-

Averaging: Average the binding free energies calculated from all snapshots to obtain the final estimate.

Data Presentation

Quantitative data from the in silico modeling should be summarized in tables for clear comparison.

Table 1: Hypothetical Molecular Docking Results

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

| This compound | EGFR | -8.5 | Met793, Leu718, Val726 | 2 |

| Reference Inhibitor | EGFR | -9.2 | Met793, Leu718, Cys797 | 3 |

Table 2: Hypothetical MM/PBSA Binding Free Energy Components (kcal/mol)

| Component | This compound | Reference Inhibitor |

| Van der Waals Energy | -45.2 ± 2.1 | -50.8 ± 2.5 |

| Electrostatic Energy | -20.7 ± 1.5 | -25.3 ± 1.8 |

| Polar Solvation Energy | 30.5 ± 1.8 | 35.1 ± 2.0 |

| Nonpolar Solvation Energy | -4.8 ± 0.3 | -5.5 ± 0.4 |

| Total Binding Free Energy (ΔG_bind) | -40.2 ± 2.8 | -46.5 ± 3.2 |

Visualization of Key Processes

Molecular Docking Workflow

References

- 1. mdpi.com [mdpi.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]

- 7. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]

- 9. bioinformaticsreview.com [bioinformaticsreview.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. GROMACS tutorial | Biomolecular simulations [ebi.ac.uk]

- 13. compchems.com [compchems.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Hands-on: Running molecular dynamics simulations using GROMACS / Running molecular dynamics simulations using GROMACS / Computational chemistry [training.galaxyproject.org]

- 16. cdn2.f-cdn.com [cdn2.f-cdn.com]

- 17. MM-PBSA binding free energy calculations [bio-protocol.org]

- 18. 4.5.2. MM-PBSA Binding Free Energy Calculation [bio-protocol.org]

- 19. GROMACS Calculation of MM-PBSA Binding Free Energy Tutorial - CD ComputaBio [computabio.com]

- 20. peng-lab.org [peng-lab.org]

- 21. pubs.acs.org [pubs.acs.org]

The Thiazole Scaffold: A Technical Guide to Discovery, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique electronic properties and the ability to be readily functionalized have established it as a "privileged scaffold" in the development of novel therapeutic agents.[1] Thiazole-based compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel thiazole-based compounds, with a focus on detailed experimental protocols and data presentation for researchers in drug discovery and development.

I. Synthesis of Novel Thiazole-Based Compounds

The construction of the thiazole core is most classically achieved through the Hantzsch thiazole synthesis, first reported in 1887.[1] This versatile reaction involves the condensation of an α-haloketone with a thioamide.[3][4] Modern advancements have expanded the synthetic arsenal, offering a variety of methods to access diverse thiazole derivatives.[5]

A. General Experimental Protocol: Hantzsch Thiazole Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a classic example of the Hantzsch synthesis.[3]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Stir bar

-

20 mL scintillation vial

-

100 mL beaker

-

Hot plate

-

Büchner funnel and side-arm flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

-

Add 5 mL of methanol and a stir bar to the vial.[3]

-

Heat the mixture on a hot plate with stirring for 30 minutes.[3]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.

-

Filter the resulting precipitate through a Büchner funnel, washing the filter cake with water.[3]

-

Spread the collected solid on a tared watch glass and allow it to air dry to obtain the purified 2-amino-4-phenylthiazole.

Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: Workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

B. Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

A practical one-pot procedure allows for the efficient synthesis of various ethyl 2-substituted-4-methylthiazole-5-carboxylates from readily available starting materials.[5]

General Procedure:

-

To a solution of ethyl acetoacetate (0.05 mol) in a suitable solvent, N-bromosuccinimide (NBS) (0.06 mol) is added at 0°C.

-

The reaction mixture is stirred for a specified time, after which a substituted thiourea (0.05 mol) is added.

-

The mixture is then heated under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

After cooling, the reaction mixture is worked up to isolate the desired product.

Table 1: Synthesis of Ethyl 2-Substituted-4-methylthiazole-5-carboxylates

| Compound | R-group on Thiourea | Yield (%) | Melting Point (°C) |

| 4a | H | 72 | 178-179 |

| 4b | Methyl | 68 | 110-112 |

| 4c | Ethyl | 75 | 98-100 |

| 4d | Phenyl | 81 | 145-147 |

| 4e | 4-Chlorophenyl | 85 | 168-170 |

Data compiled from multiple sources.

II. Biological Evaluation of Novel Thiazole-Based Compounds

Thiazole derivatives have shown significant promise as inhibitors of key signaling pathways implicated in cancer and as potent antimicrobial agents.

A. Anticancer Activity: Targeting EGFR and VEGFR-2 Signaling

Many thiazole-based compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.[6]

Signaling Pathway of EGFR and VEGFR-2 Inhibition by Thiazole Compounds

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by thiazole compounds.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the in vitro inhibitory potency of a compound against a target kinase.

Materials:

-

Recombinant human kinase (e.g., EGFR, VEGFR-2)

-

Kinase buffer

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a specific peptide)

-

Test thiazole compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test thiazole compound in the appropriate buffer.

-

In a 384-well plate, add the kinase, the substrate/ATP mix, and the test compound dilutions.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[7]

-

Stop the reaction and measure the kinase activity using a suitable detection reagent. The amount of ADP produced is proportional to the kinase activity.[7]

-

Calculate the concentration of the inhibitor that reduces kinase activity by 50% (IC₅₀) by fitting the dose-response data to a suitable model.

Table 2: Anticancer Activity of Novel Thiazole Derivatives

| Compound | Target(s) | IC₅₀ (nM) | Cell Line |

| 11d | EGFR/VEGFR-2 | 76 (EGFR) | A549 (Lung) |

| 11f | EGFR/VEGFR-2 | 71 (EGFR), 2900 (VEGFR-2) | MCF-7 (Breast) |

| 10b | EGFR/VEGFR-2 | 40.7 (EGFR), 78.4 (VEGFR-2) | A549 (Lung) |

| 10d | EGFR/VEGFR-2 | 32.5 (EGFR), 43.0 (VEGFR-2) | H441 (Lung) |

| Compound V | EGFR/BRAF | 74 (EGFR), 107 (BRAF) | - |

Data compiled from multiple sources, including[3][6][8].

B. Antimicrobial Activity

Thiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[1][9]

Materials:

-

Test thiazole compound

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Inoculum suspension

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Prepare a stock solution of the test thiazole compound and perform serial two-fold dilutions in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Inoculate each well (except for the negative control) with the microbial suspension.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]

Workflow for Determining Minimum Inhibitory Concentration (MIC)

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity of Novel Thiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 7 | Salmonella typhimurium | 0.49 |

| 13 | Salmonella typhimurium | 0.49 |

| 17a | Geotricum candidum | Similar to Amphotericin B |

| 17a | Gram-positive & Gram-negative bacteria | Potent activity |

| p-t | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Staphylococcus aureus | More active than standard |

| p-hp | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumonia, Staphylococcus aureus | Considerable activity |

Data compiled from multiple sources, including[11][12].

III. Conclusion

The thiazole scaffold remains a highly prolific source of novel therapeutic candidates. The synthetic versatility of the thiazole ring, particularly through robust methods like the Hantzsch synthesis, allows for the creation of diverse chemical libraries. The potent and varied biological activities exhibited by thiazole derivatives, from targeted inhibition of cancer-related signaling pathways to broad-spectrum antimicrobial effects, underscore their continued importance in medicinal chemistry and drug development. This guide provides a foundational framework of key synthetic and biological evaluation protocols to aid researchers in the exploration and development of the next generation of thiazole-based therapeutics.

References

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. promega.com [promega.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. ijrpc.com [ijrpc.com]

- 11. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]

- 12. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]

The Trifluoromethyl Group: A Key Player in Enhancing the Biological Activity of Thiazole Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic incorporation of specific functional groups can dramatically alter the pharmacological profile of a molecule. Among these, the trifluoromethyl (CF3) group has emerged as a powerful tool for optimizing the therapeutic potential of various heterocyclic scaffolds, including the versatile thiazole ring. This technical guide provides a comprehensive overview of the role of the trifluoromethyl group in modulating the biological activity of thiazole-containing compounds. By delving into its fundamental physicochemical properties, exploring its impact on pharmacokinetic and pharmacodynamic parameters, and presenting detailed experimental data and methodologies, this document aims to equip researchers with the knowledge to effectively leverage trifluoromethylation in the design and development of novel thiazole-based therapeutic agents.

The Physicochemical Impact of the Trifluoromethyl Group

The trifluoromethyl group imparts a unique combination of properties that are highly advantageous in drug design. Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong electron-withdrawing effect, and its surprisingly moderate steric bulk.

Key Physicochemical Properties:

-

High Electronegativity: The CF3 group is one of the most electron-withdrawing groups used in medicinal chemistry. This property can significantly alter the electronic distribution within the thiazole ring and any attached pharmacophores, influencing pKa, hydrogen bonding potential, and dipole moment. These modifications can lead to enhanced binding affinity and selectivity for biological targets.[1]

-

Increased Lipophilicity: The CF3 group is significantly more lipophilic than a hydrogen atom and even a methyl group. This increased lipophilicity can enhance a compound's ability to cross cellular membranes, improving absorption and distribution.[2] However, it is a "polar lipophilicity," meaning it can increase solubility in nonpolar environments without a corresponding decrease in aqueous solubility, a desirable trait for drug candidates.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and stable, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2] Replacing a metabolically labile methyl group with a CF3 group is a common strategy to increase a drug's half-life and reduce metabolic clearance.

-

Bioisosterism: The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as the methyl (-CH3) and chloro (-Cl) groups.[3] While larger than a methyl group, its steric footprint is comparable to an isopropyl group. This allows for the exploration of structure-activity relationships by replacing other groups with a CF3 moiety to probe the steric and electronic requirements of a biological target.

Impact on Pharmacological Activity: Quantitative Insights

The introduction of a trifluoromethyl group onto a thiazole scaffold can lead to substantial improvements in biological activity across various therapeutic areas, including oncology and infectious diseases. The following tables summarize quantitative data from several studies, highlighting the potency-enhancing effects of trifluoromethylation.

Anticancer Activity

The trifluoromethyl group has been instrumental in the development of potent anticancer agents. A notable example is its presence in Alpelisib, an FDA-approved PI3K inhibitor for breast cancer that features a trifluoromethyl-substituted pyridine ring attached to a thiazole derivative.[4] Research into novel trifluoromethylated thiazole compounds continues to yield promising results.

Table 1: Anticancer Activity of Trifluoromethylated Thiazolo[4,5-d]pyrimidine Derivatives [5]

| Compound ID | R | Cancer Cell Line | IC50 (µM) |

| 3b | Phenyl | A375 (Melanoma) | 20.3 |

| 3b | Phenyl | C32 (Melanoma) | 19.8 |

| 3b | Phenyl | DU145 (Prostate) | 25.1 |

| Analog IV (non-CF3) | Phenyl | A375 (Melanoma) | >100 |

| 4a | Methylamino | A375 (Melanoma) | 747.5 |

| 4a | Methylamino | C32 (Melanoma) | >1000 |

IC50: The half-maximal inhibitory concentration.

Table 2: Antiproliferative Activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl ureas [6]

| Compound ID | Cell Line | Cancer Type | GI50 (log10 M) |

| 8c | PC-3 | Prostate Cancer | -7.10 |

| 9c | SNB-75 | CNS Cancer | -5.84 |

| 9b | UO-31 | Renal Cancer | -5.66 |

GI50: The concentration causing 50% growth inhibition.

Antimicrobial Activity

The electron-withdrawing nature and increased lipophilicity conferred by the trifluoromethyl group can also enhance the antimicrobial properties of thiazole derivatives, enabling them to better penetrate microbial cell walls and interact with intracellular targets.

Table 3: Antimicrobial Activity of 4-Trifluoromethyl Bithiazole Derivatives [2]

| Compound ID | Bacterial Strain | MIC (µg/mL) |

| 8e | S. pyogenes | 4 |

| 8e | S. aureus | 16 |

| 8j | E. faecalis | 8 |

| 8j | S. pyogenes | 16 |

MIC: Minimum Inhibitory Concentration.

Signaling Pathways and Mechanisms of Action

A significant area of interest for trifluoromethylated thiazole compounds is the inhibition of protein kinases involved in cancer cell signaling. The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]

The trifluoromethyl group can enhance the binding of thiazole inhibitors to the ATP-binding pocket of these kinases through favorable electronic and hydrophobic interactions. For instance, in PI3K inhibitors, the CF3 group can form strong interactions with specific amino acid residues, leading to potent and selective inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of trifluoromethylated thiazole compounds.

Synthesis of 2-Amino-4-(trifluoromethyl)thiazole Derivatives (General Procedure)

This protocol describes a common method for the synthesis of the 2-aminothiazole scaffold, which can be further modified.

Materials:

-

Substituted 1,1,1-trifluoro-2-bromoacetophenone

-

Thiourea

-

Ethanol

-

Copper silicate (catalyst)

-

Round bottom flask

-

Reflux condenser

-

Stirring bar

-

Filtration apparatus

-

Crushed ice

Procedure:

-

To a round bottom flask, add the substituted 1,1,1-trifluoro-2-bromoacetophenone (1 mmol), thiourea (1.2 mmol), and copper silicate (10 mol%).[1]

-

Add 5 mL of ethanol to the flask.[1]

-

The reaction mixture is refluxed at 78 °C with stirring.[1]

-